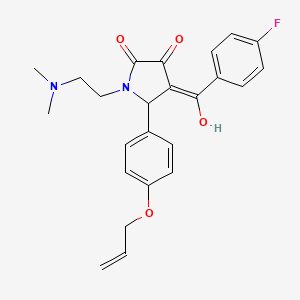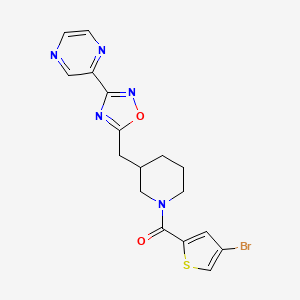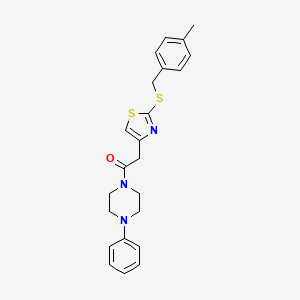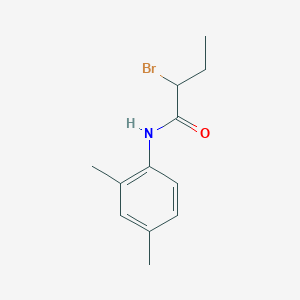
5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic molecule of interest in various fields of chemistry and medicine. Its unique structure, which includes an allyloxyphenyl group, a dimethylaminoethyl side chain, a fluorobenzoyl group, and a hydroxypyrrolone core, lends it a distinctive set of chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
The compound has notable applications in several areas:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Acts as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in material science for its unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached via multiple synthetic routes, often starting from readily available precursors. One common method involves the initial formation of the pyrrolone core, followed by the introduction of the various functional groups through sequential reactions. Typically, reactions involving nucleophilic substitution, esterification, and amide formation are employed. For example:
Pyrrolone Core Formation: Cyclization of an appropriate precursor under basic or acidic conditions to form the pyrrolone structure.
Introduction of Allyloxyphenyl Group: Via a nucleophilic aromatic substitution reaction, where an allyloxy group is attached to a phenyl ring.
Dimethylaminoethyl Side Chain: Formation through an alkylation reaction, using a dimethylamino group and an appropriate alkyl halide.
Fluorobenzoyl Group Addition: Accomplished by Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction to attach the fluorobenzoyl moiety.
Industrial Production Methods
On an industrial scale, the synthesis would be optimized for yield and efficiency. This often involves:
Optimization of Reaction Conditions: Ensuring that temperature, solvent, and catalyst choices maximize product yield and purity.
Scaling Up Processes: Transitioning from small-scale laboratory methods to large-scale industrial reactions, with adjustments in reaction vessels, mixing methods, and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation to form quinone-like structures, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed on the carbonyl groups, leading to alcohols.
Substitution Reactions: The presence of aromatic rings makes the compound amenable to various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or permanganate for oxidative transformations.
Reduction: Metal hydrides such as lithium aluminum hydride for reduction.
Substitution: Halogens or organometallic reagents for introducing or modifying substituent groups.
Major Products Formed
Oxidation Products: Can include quinone derivatives.
Reduction Products: Could result in alcohol or amine derivatives.
Substitution Products: Will vary based on the substituent introduced, affecting the compound's overall reactivity and properties.
Wirkmechanismus
Mechanism
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve the compound's functional groups forming bonds or forces with active sites on the target molecules.
Molecular Targets and Pathways
Enzyme Inhibition: The fluorobenzoyl group may interact with enzyme active sites, inhibiting their function.
Signal Modulation: The dimethylaminoethyl side chain could modulate cellular signaling pathways by interacting with receptor proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-1H-pyrrol-2(5H)-one: Shares the pyrrolone core but lacks the complex substituent groups.
4-(4-fluorobenzoyl)pyrrolidin-2-one: Similar fluorobenzoyl group but different core structure.
Allyloxybenzene derivatives: Compounds with an allyloxyphenyl group but different overall structure.
Uniqueness
What sets 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one apart is the combination of its functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for targeted scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4/c1-4-15-31-19-11-7-16(8-12-19)21-20(22(28)17-5-9-18(25)10-6-17)23(29)24(30)27(21)14-13-26(2)3/h4-12,21,28H,1,13-15H2,2-3H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVDZSVJTPOYPP-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2551540.png)
![8-(3,5-Dimethylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2551542.png)
![ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2551543.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2551544.png)
![ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2551545.png)

![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide](/img/structure/B2551553.png)


![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2551556.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide](/img/structure/B2551558.png)
![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)
![8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2551561.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[3-methyl-4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2551562.png)
